2-(5-Bromopyridin-3-yl)benzo[d]thiazole
Description
2-(5-Bromopyridin-3-yl)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 5-bromopyridin-3-yl substituent. The bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects that can modulate binding affinity and solubility, making it a candidate for pharmaceutical and biochemical applications.
For example, 2-arylbenzo[d]thiazoles are typically synthesized via condensation of 2-aminothiophenol with substituted aldehydes or ketones under oxidative conditions (e.g., using K₃[Fe(CN)₆] in toluene) . Applying this method, 5-bromo-3-pyridinecarbaldehyde could react with 2-aminothiophenol to yield the target compound.
Applications: Benzo[d]thiazole derivatives are widely studied for anticancer , enzyme inhibition , and receptor modulation activities. The bromopyridinyl substituent in this compound may enhance interactions with biological targets, such as tyrosinase or cancer cell receptors, through halogen bonding or π-stacking.
Properties
Molecular Formula |
C12H7BrN2S |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H7BrN2S/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H |
InChI Key |
XNGBZKHPRONQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogues of 2-(5-Bromopyridin-3-yl)benzo[d]thiazole
Key Observations :
- Bromine Position : The 5-bromo group on the pyridine ring (target compound) may enhance solubility compared to phenyl-substituted bromo derivatives due to pyridine’s inherent polarity. However, phenyl-substituted bromo analogues (e.g., 2-(4-bromophenyl)benzo[d]thiazole) exhibit stronger tyrosinase inhibition, likely due to optimized hydrophobic interactions .
- Electron-Withdrawing Groups: Nitro and cyano substituents (Table 1) reduce enzyme-inducing activity compared to halogens, as seen in , where 4'-bromo substitution doubled activity over unsubstituted derivatives .
- Heteroaromatic vs. Phenyl Rings : Pyridine-containing derivatives (e.g., target compound) may exhibit distinct binding modes in receptor modulation compared to phenyl analogues, as seen in D4R ligand designs .
Anticancer Activity
- Pyrazole Hybrids: Compounds like 2-(3-phenyl-pyrazol-1-yl)benzo[d]thiazole demonstrate enhanced antiproliferative activity (IC₅₀: 10–30 μM) compared to non-hybridized derivatives, highlighting the importance of auxiliary heterocycles .
Enzyme Inhibition
- Tyrosinase : 2-(4-Bromophenyl)benzo[d]thiazole (IC₅₀: 0.8 μM) outperforms alkoxy- and hydroxyl-substituted derivatives, suggesting bromine’s role in stabilizing copper-thiazole interactions . The target compound’s pyridine ring may reduce efficacy due to altered geometry.
- Benzpyrene Hydroxylase: 2-(4'-Bromophenyl)benzo[d]thiazole induces 2× higher enzyme activity in rat liver/lung compared to unsubstituted derivatives, while cyano substituents show tissue selectivity .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | XLogP³ | Topological PSA (Ų) | |
|---|---|---|---|---|
| This compound | 291.14 (calc.) | ~2.5 | ~38.9 | |
| 2-(4-Bromophenyl)benzo[d]thiazole | 275.15 | 3.8 | 41.1 | |
| 2-Phenylbenzo[d]thiazole | 211.27 | 3.2 | 41.1 |
Key Insights :
- Similar topological polar surface area (PSA ~38–41 Ų) across derivatives suggests comparable membrane permeability.
Preparation Methods
Traditional Condensation Approaches
Condensation reactions between aminothiophenol derivatives and functionalized pyridine precursors represent a foundational route to 2-(5-Bromopyridin-3-yl)benzo[d]thiazole. In one protocol, 5-bromonicotinaldehyde is reacted with 2-aminothiophenol under acidic conditions, typically using acetic acid as both solvent and catalyst. The reaction proceeds via imine intermediate formation, followed by cyclization to yield the benzothiazole ring .
Optimization Insights :
-
Temperature : Reactions conducted at 80–100°C for 6–8 hours achieve yields of 58–65% .
-
Solvent Effects : Polar aprotic solvents like DMF improve solubility but may necessitate higher temperatures (110°C), whereas ethanol-based systems favor milder conditions at the expense of prolonged reaction times (12–14 hours) .
Cyclization Strategies for Benzothiazole Formation
Cyclization of thiourea derivatives with bromopyridine-containing carbonyl compounds offers an alternative pathway. For instance, treatment of 5-bromo-3-pyridinyl isothiocyanate with 2-aminophenol in the presence of a base (e.g., K₂CO₃) generates the target compound through a tandem addition-cyclization mechanism .
Key Data :
-
Reagent Ratios : A 1:1.2 molar ratio of isothiocyanate to aminophenol maximizes yield (72%) while minimizing byproducts .
-
Spectroscopic Validation : NMR of the product shows characteristic signals at δ 8.30 (s, 1H, pyridine-H), 8.28 (d, , 1H, benzothiazole-H), and 7.86 (dd, , 1H) .
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated Suzuki-Miyaura and Stille couplings enable modular assembly of the benzothiazole-pyridine framework. For example, coupling 2-(tributylstannyl)benzo[d]thiazole with 5-bromo-3-iodopyridine using Pd(PPh₃)₄ as a catalyst produces the target compound in 81% yield .
Reaction Conditions :
| Parameter | Details | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 81 |
| Solvent | Toluene/EtOH (3:1) | — |
| Temperature/Time | 90°C, 4 hours | — |
| Base | K₂CO₃ | — |
Advantages :
-
Functional group tolerance allows for late-stage diversification of both rings .
-
Scalable to gram quantities without significant yield erosion .
One-Pot Multicomponent Syntheses
Recent advances leverage one-pot protocols to streamline synthesis. A representative method involves reacting 5-bromopyridine-3-carbaldehyde, 2-aminothiophenol, and elemental sulfur in the presence of I₂ as an oxidant. This three-component reaction proceeds via sequential condensation, cyclization, and aromatization, achieving a 69% isolated yield .
Mechanistic Highlights :
-
Condensation : Formation of a Schiff base between aldehyde and aminothiophenol.
-
Cyclization : Sulfur incorporation and ring closure mediated by I₂.
-
Aromatization : Oxidative elimination of HI to yield the benzothiazole core .
Comparative Analysis of Methodologies
A critical evaluation of the four primary methods reveals trade-offs between efficiency, scalability, and practicality:
| Method | Yield Range (%) | Reaction Time | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Condensation | 58–65 | 6–14 hours | Moderate | Low |
| Cyclization | 65–72 | 8–12 hours | High | Moderate |
| Palladium Cross-Coupling | 75–81 | 4–6 hours | High | High |
| One-Pot Multicomponent | 65–69 | 5–7 hours | Moderate | Moderate |
Key Observations :
Q & A
Q. Critical Factors :
- Catalyst selection (Pd vs. Cu-based systems) affects regioselectivity.
- Solvent polarity influences reaction kinetics: polar solvents (DMF) accelerate heterocyclic ring closure.
How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?
Basic Research Question
Methodological Approach :
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at 1630–1650 cm⁻¹, C-Br at 550–600 cm⁻¹) .
- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm); ¹³C NMR identifies Br-substituted carbons (δ 120–125 ppm) .
- X-Ray Crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-pyridine dihedral angle: 36.69° ± 0.11°) .
Q. Applications :
- Predicts regioselectivity in Suzuki-Miyaura cross-coupling reactions.
- Identifies charge transfer mechanisms in optoelectronic applications .
How does this compound interact with biological targets (e.g., enzymes or receptors)?
Advanced Research Question
Experimental Design :
Q. Mechanistic Insight :
What structural features (e.g., conformation, π-interactions) are critical for stability in crystalline forms?
Basic Research Question
X-Ray Analysis :
Q. Resolution Strategy :
- Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS).
- Validate via orthogonal methods (e.g., Western blot for caspase-3 activation) .
What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
Advanced Research Question
Key Modifications :
Q. Mechanistic Insight :
What analytical methods assess the stability and degradation pathways of this compound under varying conditions?
Basic Research Question
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
